molecular formula C8H10Cl3N B2767927 (2,6-Dichlorobenzyl)methylamine hydrochloride CAS No. 90389-15-4

(2,6-Dichlorobenzyl)methylamine hydrochloride

Cat. No.: B2767927
CAS No.: 90389-15-4
M. Wt: 226.53
InChI Key: MWOMGCJFYSYJBC-UHFFFAOYSA-N
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Description

(2,6-Dichlorobenzyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H10Cl3N. It is a derivative of benzylamine, where the benzyl group is substituted with two chlorine atoms at the 2 and 6 positions, and the amine group is methylated. This compound is commonly used in various fields such as medical research, environmental research, and industrial applications due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorobenzyl)methylamine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is often obtained in high purity through multiple purification steps, including crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorobenzyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Dichlorobenzyl)methylamine hydrochloride is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of (2,6-Dichlorobenzyl)methylamine hydrochloride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorobenzyl)methylamine hydrochloride
  • (3,5-Dichlorobenzyl)methylamine hydrochloride
  • (2,6-Dichlorobenzyl)ethylamine hydrochloride

Uniqueness

(2,6-Dichlorobenzyl)methylamine hydrochloride is unique due to the specific positioning of the chlorine atoms on the benzyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct biological effects and applications .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOMGCJFYSYJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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